

A Comprehensive Spectroscopic Analysis of (S)-2-(Benzylxy)propanoic Acid

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Compound of Interest

Compound Name: (S)-2-(benzylxy)propanoic acid

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Abstract

(S)-2-(Benzylxy)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.^[1] Its stereochemically defined structure is crucial for asymmetric synthesis, where the benzyl group serves as a key protecting group for the hydroxyl function. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed analysis of **(S)-2-(Benzylxy)propanoic acid** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the interpretation of the spectral data, present standardized experimental protocols, and offer insights grounded in established chemical principles to provide a holistic and self-validating confirmation of the molecule's structure.

Molecular Structure and Spectroscopic Correlation

(S)-2-(Benzylxy)propanoic acid ($C_{10}H_{12}O_3$, Molecular Weight: 180.20 g/mol) possesses several key structural features that give rise to a distinct spectroscopic fingerprint.^{[2][3]} Understanding these features is fundamental to interpreting the data obtained from NMR, IR, and MS analyses.

Key Structural Features:

- Chiral Center: The carbon at position 2 (C2) is a stereocenter, conferring the "(S)" configuration.
- Carboxylic Acid: The -COOH group is a primary functional group, exhibiting characteristic acidic proton signals in NMR and strong absorption bands in IR.
- Benzyl Ether: The benzyloxy group (-O-CH₂-Ph) consists of a flexible methylene bridge and a rigid aromatic ring, each with unique spectroscopic signatures.

Below is the chemical structure with atoms numbered for unambiguous assignment in the subsequent NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak. However, the acidic proton of the carboxylic acid is often very broad and may exchange with trace amounts of D₂O, sometimes leading to its disappearance. Observing a very broad singlet far downfield (typically >10 ppm) is a strong indicator of this functional group.[4]

Table 1: ¹H NMR Data for **(S)-2-(Benzylxy)propanoic acid** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5 - 12.5	br s	1H	-COOH (H13)
7.25 - 7.40	m	5H	Aromatic (H1-H5)
4.71	d	1H	-O-CH ₂ -Ph (H7a)
4.45	d	1H	-O-CH ₂ -Ph (H7b)
4.15	q	1H	-CH(8)-CH ₃
1.45	d	3H	-CH(8)-CH ₃ (10)

Causality Behind Assignments:

- Carboxylic Acid Proton (H13): The highly deshielded nature of this proton, appearing as a broad singlet far downfield, is characteristic of a carboxylic acid due to strong hydrogen bonding and anisotropy effects.[\[4\]](#)
- Aromatic Protons (H1-H5): The complex multiplet between 7.25 and 7.40 ppm integrates to five protons, a classic signature of a monosubstituted benzene ring.
- Benzylic Protons (H7a, H7b): These two protons on the methylene bridge are diastereotopic because they are adjacent to a chiral center (C8). This magnetic non-equivalence causes them to appear as two distinct doublets (an "AB quartet" system), rather than a single peak. Each proton is split by its geminal partner.
- Methine Proton (H8): This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet ($n+1$ rule, $3+1=4$). Its position is downfield due to the deshielding effect of the adjacent oxygen atom.
- Methyl Protons (H10): These three equivalent protons are coupled to the single methine proton (H8), resulting in a doublet ($n+1$ rule, $1+1=2$).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ^{13}C NMR Data for **(S)-2-(Benzyl)propanoic acid** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~178.5	C=O (C9)
~136.8	Aromatic (C1, ipso)
~128.6	Aromatic (C3, C5)
~128.2	Aromatic (C4, para)
~127.9	Aromatic (C2, C6)
~75.6	$-\text{CH}(8)\text{-CH}_3$
~71.8	$-\text{O-CH}_2\text{-Ph}$ (C7)
~18.7	$-\text{CH}(8)\text{-CH}_3$ (10)

Causality Behind Assignments:

- Carbonyl Carbon (C9): The carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the 170-180 ppm range.
- Aromatic Carbons (C1-C6): The six aromatic carbons appear in the typical range of 125-140 ppm. The ipso-carbon (C1), directly attached to the ether linkage, is often distinct from the others.
- Oxygenated Carbons (C7, C8): The carbons directly bonded to oxygen (C7 and C8) are deshielded and appear in the 70-80 ppm range.
- Methyl Carbon (C10): The aliphatic methyl carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **(S)-2-(benzyl)propanoic acid** in ~0.7 mL of deuterated chloroform (CDCl_3).

- Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[\[5\]](#)
- Data Acquisition: Record both ^1H and ^{13}C NMR spectra at room temperature. Standard pulse sequences (e.g., zg30 for ^1H , zgpg30 for ^{13}C) are typically sufficient.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Expert Insight: The most telling feature for a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which often spans from 3300 to 2500 cm^{-1} .[\[6\]](#) This broadness is a direct result of intermolecular hydrogen bonding, which creates a wide range of vibrational energy states. This feature, combined with a strong C=O stretch, is a definitive marker for the carboxylic acid group.

Table 3: Key IR Absorption Bands for **(S)-2-(Benzylxy)propanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3300 - 2500	Strong, Broad	O-H stretch	Carboxylic Acid
3100 - 3000	Medium	C-H stretch (sp ²)	Aromatic
2990 - 2850	Medium	C-H stretch (sp ³)	Aliphatic
1725 - 1700	Strong, Sharp	C=O stretch	Carboxylic Acid
~1600, ~1495, ~1450	Medium-Weak	C=C stretch	Aromatic Ring
~1200 - 1000	Strong	C-O stretch	Ether & Carboxylic Acid

Experimental Protocol: IR Spectroscopy (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
- Sample Application: Place a small amount of the solid **(S)-2-(benzyloxy)propanoic acid** powder onto the ATR crystal.
- Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. In negative ion mode (ESI-), deprotonation of the carboxylic acid is highly favored, leading to a strong signal for the $[M-H]^-$ ion. This provides an unambiguous determination of the molecular weight. Fragmentation analysis (MS/MS) of this ion can further confirm the structure.

Table 4: Mass Spectrometry Data for **(S)-2-(Benzyl)propanoic acid**

m/z (mass-to-charge)	Ion Identity	Interpretation
180	$[M]^{+\cdot}$	Molecular ion (observed in techniques like EI)
179	$[M-H]^-$	Deprotonated molecule (base peak in ESI-)
135	$[M-COOH]^+$	Loss of the carboxyl radical (45 Da)
91	$[C_7H_7]^+$	Benzyl cation, a very stable and common fragment
77	$[C_6H_5]^+$	Phenyl cation, from fragmentation of the benzyl group

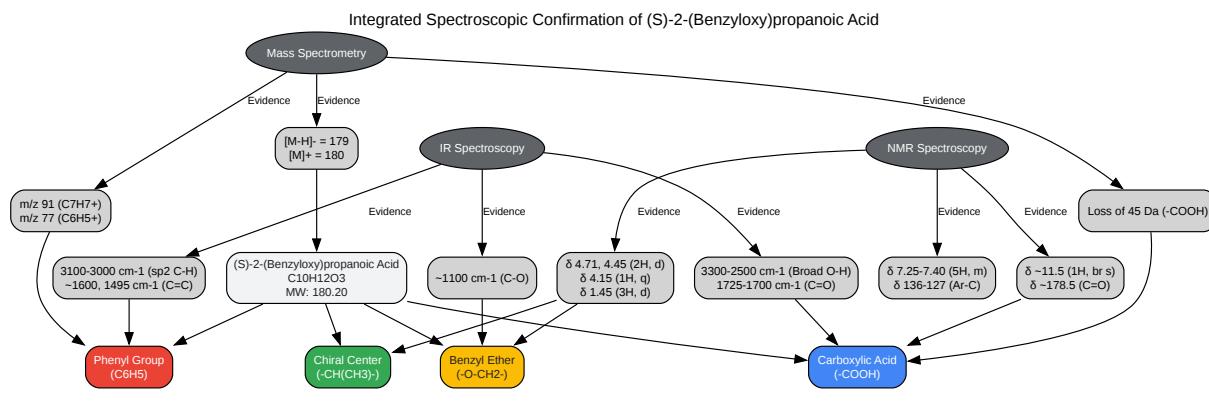
Causality Behind Fragmentation: The most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond. This leads to the formation of the highly stable benzyl cation (m/z 91), which is often the base peak in the spectrum under electron ionization (EI) conditions. Another common fragmentation for carboxylic acids is the loss of the entire carboxyl group (-COOH) as a radical, corresponding to a loss of 45 mass units.^[7]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
- Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- LC Method (for sample introduction):
 - Column: A standard C18 column (e.g., 2.1 mm x 50 mm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid aids in ionization.
 - Flow Rate: 0.2-0.4 mL/min.
- MS Method:
 - Ionization Mode: Run in both positive (ESI+) and negative (ESI-) modes to gather comprehensive data.
 - Scan Range: Set the mass analyzer to scan a range of m/z 50-500.
 - MS/MS Analysis: For structural confirmation, perform a product ion scan on the precursor ion (e.g., m/z 181 [M+H]⁺ or m/z 179 [M-H]⁻) to observe its characteristic fragments.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the molecular structure with high confidence.



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Caption: Workflow diagram illustrating how data from NMR, IR, and MS corroborate specific structural features of the target molecule.

Conclusion

The structural identity and integrity of **(S)-2-(benzylOxy)propanoic Acid** have been unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provided a detailed map of the proton and carbon skeletons, confirming atomic connectivity and the diastereotopic nature of the benzylic protons. IR spectroscopy delivered definitive evidence for the key carboxylic acid and benzyl ether functional groups through their characteristic vibrational modes. Finally, mass spectrometry verified the molecular weight and revealed logical fragmentation patterns, including the hallmark benzyl cation at m/z 91. This integrated, multi-technique approach represents a robust and self-validating protocol for the characterization of this, and other, critical chiral building blocks in a research and development setting.

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